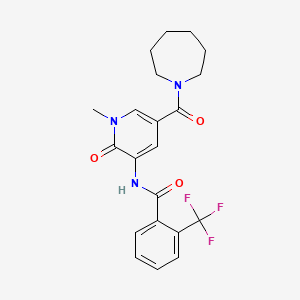

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O3/c1-26-13-14(19(29)27-10-6-2-3-7-11-27)12-17(20(26)30)25-18(28)15-8-4-5-9-16(15)21(22,23)24/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJLTMRTHJFFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dihydropyridine moiety, an azepane ring, and a trifluoromethylbenzamide group. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the trifluoromethyl group exhibit antimicrobial properties. For instance, N-substituted derivatives of 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition . This suggests that similar derivatives could possess antimicrobial activity against pathogens such as Mycobacterium tuberculosis.

Enzyme Inhibition

The compound's structure allows it to interact with enzyme active sites. Preliminary studies have shown that modifications to the azepane and dihydropyridine components may enhance enzyme inhibition capabilities. For example, some analogues exhibited lower IC50 values than established drugs like rivastigmine, indicating potential for therapeutic use in treating conditions related to cholinergic dysfunction .

Study 1: Antimycobacterial Activity

In a study focusing on antimycobacterial activity, derivatives of similar compounds were tested against Mycobacterium tuberculosis H37Rv and other nontuberculous mycobacteria. The findings revealed that certain derivatives displayed significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 62.5 µM . This highlights the potential of the compound in treating mycobacterial infections.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on two eukaryotic cell lines (HepG2 and MonoMac6) to evaluate the safety profile of the compound. Results indicated that many derivatives did not exhibit cytostatic properties at therapeutic concentrations, suggesting a favorable safety margin for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings from SAR studies:

| Modification | Effect on Activity | Remarks |

|---|---|---|

| Length of alkyl chain | Optimal at C5-C7 for AChE inhibition | Longer chains showed reduced activity |

| Presence of trifluoromethyl group | Enhanced potency against microbial strains | Essential for interaction with enzyme active sites |

| Substitution on azepane ring | Increased selectivity for enzyme targets | Variations lead to differing IC50 values |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : A typical synthesis involves coupling azepane-1-carbonyl intermediates with functionalized dihydropyridinone precursors under mild basic conditions (e.g., K₂CO₃ in DMF at room temperature) . To optimize yield, employ statistical Design of Experiments (DoE) to test variables like solvent polarity, stoichiometry, and reaction time. Fractional factorial designs can reduce the number of trials while identifying critical parameters .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and LC-MS/MS for purity assessment. NMR (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, particularly to distinguish the trifluoromethyl group and dihydropyridinone tautomerism. Pair with IR spectroscopy to validate carbonyl functionalities .

Q. How can researchers address discrepancies in solubility or stability data during preliminary experiments?

- Methodological Answer : Apply multi-technique validation:

- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

- Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Cross-reference computational solubility predictions (e.g., COSMO-RS) with experimental shake-flask methods .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Combine quantum mechanical (QM) calculations (e.g., DFT for transition state analysis) with molecular dynamics (MD) simulations to model binding affinities. Tools like Gaussian or ORCA can map electron density around the trifluoromethyl group, while docking software (AutoDock Vina) evaluates interactions with enzymes like kinases .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the azepane or benzamide moieties?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., azepane ring size or benzamide substituents).

- Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett σ, logP) with bioactivity data.

- Validate hypotheses via free-energy perturbation (FEP) calculations .

Q. What advanced techniques resolve mechanistic ambiguities in the compound’s degradation pathways?

- Methodological Answer :

- Apply LC-HRMS/MS to identify degradation products under oxidative (H₂O₂) or hydrolytic (pH 1–13) stress.

- Use isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation in degradation byproducts.

- Pair with computational reaction path sampling (RPS) to model plausible degradation routes .

Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing environmental impact?

- Methodological Answer :

- Screen green solvents (e.g., cyclopentyl methyl ether) via Hansen solubility parameters.

- Evaluate heterogeneous catalysts (e.g., immobilized Pd nanoparticles) for coupling steps using life-cycle assessment (LCA) metrics.

- Integrate membrane separation technologies (CRDC subclass RDF2050104) to recover catalysts and reduce waste .

Methodological Frameworks for Data Contradictions

Q. How should conflicting bioactivity data across assay platforms be analyzed?

- Methodological Answer :

- Perform meta-analysis using standardized effect sizes (e.g., Cohen’s d) to harmonize data from cell-based vs. enzymatic assays.

- Apply machine learning (e.g., random forests) to identify assay-specific confounding variables (e.g., serum concentration in cell cultures) .

Q. What experimental designs mitigate batch-to-batch variability in physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.